1-((1-Methylpiperidin-3-yl)methyl)-1h-pyrazol-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Methylpiperidin-3-yl)methyl)-1h-pyrazol-4-amine typically involves the reaction of 1-methylpiperidine with a suitable pyrazole precursor. One common method involves the alkylation of 1-methylpiperidine with a halogenated pyrazole derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-((1-Methylpiperidin-3-yl)methyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-((1-Methylpiperidin-3-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-((1-Methylpiperidin-3-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-((1-Methylpiperidin-3-yl)methyl)piperazine: Similar structure but with a piperazine ring instead of a pyrazole ring.
1-Methyl-3-piperidinemethanol: Contains a piperidine ring with a hydroxyl group.
1-Methyl-3-piperidinyl methacrylate: Contains a piperidine ring with a methacrylate group.
Uniqueness
1-((1-Methylpiperidin-3-yl)methyl)-1h-pyrazol-4-amine is unique due to its specific combination of a pyrazole ring and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H18N4 |
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Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-[(1-methylpiperidin-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H18N4/c1-13-4-2-3-9(6-13)7-14-8-10(11)5-12-14/h5,8-9H,2-4,6-7,11H2,1H3 |
InChI Key |
ZHIVBAWKAMMQIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)CN2C=C(C=N2)N |
Origin of Product |
United States |
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